2-{1-[2-(2-Chloro-phenyl)-acetyl]-piperidin-4-yl)-thiazole-4-carboxylic acid
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Overview
Description
2-{1-[2-(2-Chloro-phenyl)-acetyl]-piperidin-4-yl)-thiazole-4-carboxylic acid is a complex organic compound that features a thiazole ring, a piperidine ring, and a chlorophenyl group. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[2-(2-Chloro-phenyl)-acetyl]-piperidin-4-yl)-thiazole-4-carboxylic acid typically involves multiple steps, starting with the preparation of the thiazole ring. One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides . The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the thiazole intermediate . The chlorophenyl group is then attached via an acylation reaction using 2-chlorobenzoyl chloride .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include using catalysts, controlling temperature and pressure, and employing purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-{1-[2-(2-Chloro-phenyl)-acetyl]-piperidin-4-yl)-thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-{1-[2-(2-Chloro-phenyl)-acetyl]-piperidin-4-yl)-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity . The chlorophenyl group may enhance binding affinity through hydrophobic interactions . The piperidine ring can contribute to the compound’s overall stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Abafungin: An antifungal agent with a thiazole structure.
Uniqueness
2-{1-[2-(2-Chloro-phenyl)-acetyl]-piperidin-4-yl)-thiazole-4-carboxylic acid is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other thiazole derivatives .
Properties
Molecular Formula |
C17H17ClN2O3S |
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Molecular Weight |
364.8 g/mol |
IUPAC Name |
2-[1-[2-(2-chlorophenyl)acetyl]piperidin-4-yl]-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C17H17ClN2O3S/c18-13-4-2-1-3-12(13)9-15(21)20-7-5-11(6-8-20)16-19-14(10-24-16)17(22)23/h1-4,10-11H,5-9H2,(H,22,23) |
InChI Key |
BPBRNINIQSURFU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=NC(=CS2)C(=O)O)C(=O)CC3=CC=CC=C3Cl |
Origin of Product |
United States |
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